molecular formula C16H21NO2 B2733813 Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208379-64-9

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2733813
CAS No.: 1208379-64-9
M. Wt: 259.349
InChI Key: UENADCRDSZTRAA-UHFFFAOYSA-N
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Description

“Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C16H21NO2. It contains a cyclobutyl group, a pyrrolidine ring, and a 4-methoxyphenyl group .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a suitable precursor with pyrrolidine . For example, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and other reagents was used to synthesize a related compound . The mixture was stirred for 4 hours at 40°C, and the reaction was monitored using thin-layer chromatography (TLC). The product was then separated using silica-gel column chromatography .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions. It’s a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it’s preformed .

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there’s great interest in this saturated scaffold . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

cyclobutyl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-15-7-5-12(6-8-15)14-9-10-17(11-14)16(18)13-3-2-4-13/h5-8,13-14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENADCRDSZTRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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